molecular formula C11H9F6N5 B1371368 5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole CAS No. 669080-86-8

5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole

Cat. No.: B1371368
CAS No.: 669080-86-8
M. Wt: 325.21 g/mol
InChI Key: BSPJOHYVYIDKRI-UHFFFAOYSA-N
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Description

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a heterocyclic compound with the molecular formula C11H9F6N5. It is known for its unique structure, which includes a tetrazole ring substituted with a 3’,5’-bistrifluoromethylbenzyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole typically involves the reaction of 3’,5’-bistrifluoromethylbenzylamine with 2-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced benzyl derivatives .

Scientific Research Applications

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring and the bistrifluoromethylbenzyl group play crucial roles in its activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Bis(trifluoromethyl)benzyl)-2-methyl-2H-tetrazol-5-amine
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is unique due to its specific substitution pattern and the presence of both the tetrazole ring and the bistrifluoromethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a synthetic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. The bistrifluoromethylbenzyl group enhances its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 2 to 16 µg/mL against clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus2-16
Staphylococcus epidermidis4
Escherichia coli16

Anticancer Activity

The anticancer potential of tetrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Cell Lines Tested : In vitro tests on liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cells revealed significant cytotoxic effects with IC50 values around 4.2 μM, indicating its potential as a chemotherapeutic agent .
Cancer Cell Line IC50 (µM)
Hep G24.2
A5494.5

The mechanism by which this compound exerts its biological effects is believed to involve:

  • DNA Binding : The compound may interact with DNA, forming stable complexes that inhibit replication and transcription processes.
  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division in cancer cells .

Study 1: Antimicrobial Efficacy

In a comparative study involving various tetrazole derivatives, this compound was found to outperform several other compounds in terms of antibacterial activity against Gram-positive bacteria. The study utilized disc diffusion methods to measure zones of inhibition, confirming its potential as a lead compound for antibiotic development .

Study 2: Cancer Cell Line Evaluation

A study focusing on the anticancer properties of this compound revealed that it significantly reduced cell viability in Hep G2 and A549 cell lines. The results indicated that the compound could serve as a potential candidate for further development in cancer therapy .

Properties

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6N5/c1-22-20-9(19-21-22)18-5-6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-4H,5H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPJOHYVYIDKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630265
Record name N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669080-86-8
Record name N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,5-bis(trifluoromethyl)benzaldehyde (4 g, 16.5 mmol), 2-methyl-2H-tetrazol-5-amine (1.96 g, 19.8 mmol) and molecular sieves (5-10 Å beads) in toluene (50 mL) was heated at reflux for 4 hours, after which time the solvent was removed. Ethanol (50 mL) and sodium borohydride (1.25 g, 33 mmol) were added. The resulting mixture was stirred at room temperature for 30 minutes and then partitioned between saturated NH4Cl (50 mL) and ethyl acetate (2×50 mL). The combined organic layers were washed with saturated NaCl (50 mL), dried (MgSO4), filtered and concentrated to yield the title compound as a white solid (4.7 g). 1H NMR (400 MHz, CDCl3) δ 4.2 (s, 3 H) 4.7 (s, 1 H) 4.7 (s, 1 H) 5.0 (t, J=6.0 Hz, 1 H) 7.8 (s, 1 H) 7.9 (s, 2 H). MS (ES+) Calc: 325.08, Found: 325.8 (M+1).
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4 g
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1.96 g
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1.25 g
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Synthesis routes and methods II

Procedure details

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Cn1nnc(N=Cc2cc(C(F)(F)F)cc(C(F)(F)F)c2)n1
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Synthesis routes and methods III

Procedure details

A solution (70 ml) of 3,5-bis(trifluoromethyl)benzaldehyde (6.71 g) and 5-amino-2-methyltetrazole (3.30 g) in toluene was heated under reflux for 4 hr. The reaction solution was concentrated and the obtained residue was dissolved in ethanol (70 ml), and sodium borohydride (2.10 g) was added with stirring at room temperature. The reaction solution was stirred at room temperature for 30 min, and saturated aqueous ammonium chloride was added. The mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine. The organic layer was dried over sodium sulfate and sodium sulfate was filtered off. The filtrate was concentrated and the obtained residue was recrystallized from isopropanol-water (3:7, 50 ml) to give the title compound.
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70 mL
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3.3 g
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Synthesis routes and methods IV

Procedure details

NaBH4 (8.2 g, 0.22 mol) is added portionwise slowly to EtOH (700 mL) solution of crude 2-methyl-N-[3,5-bis(trifluoromethyl)phenylmethylene]-2H-tetrazole-5-amine at 0° C., and the mixture is stirred at room temperature for 1 hour. After addition of sat. NH4Cl aq. and water at 0° C., the mixture is concentrated to remove 300 mL of EtOH and extracted with CH2Cl2 (300 mL×4 times). The combined organic layer is washed with brine, dried over magnesium sulfate, filtered and concentrated The residue is purified by silica gel column chromatography to give N-[3,5-bis(trifluoromethyl)benzyl]-N-(2-methyl-2H-tetrazol-5-yl)amine as a white crystalline solid.
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8.2 g
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700 mL
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2-methyl-N-[3,5-bis(trifluoromethyl)phenylmethylene]-2H-tetrazole-5-amine
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